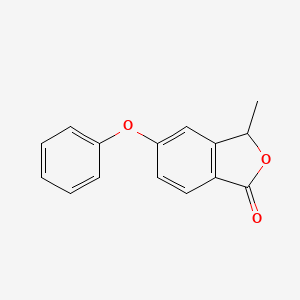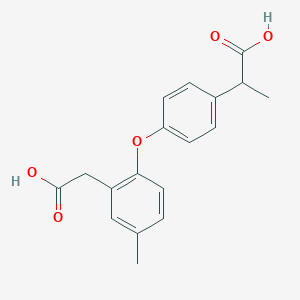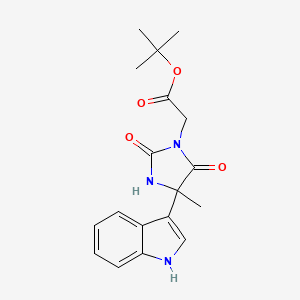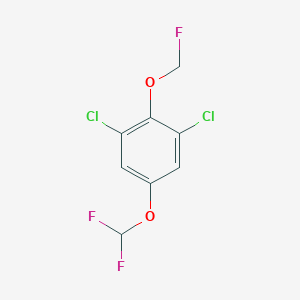
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the halogenation and methoxylation of a benzene derivative. One common method includes the reaction of 1,3-dichlorobenzene with difluoromethoxy and fluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with halogen and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and methoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene: Similar structure with slight variations in the position of substituents.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.
Benzene, 1,2-dichloro-4-methyl-5-(trifluoromethoxy): Contains a methyl group and trifluoromethoxy group.
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific combination of halogen and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1804516-71-9 |
|---|---|
Fórmula molecular |
C8H5Cl2F3O2 |
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
1,3-dichloro-5-(difluoromethoxy)-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(10)7(5)14-3-11/h1-2,8H,3H2 |
Clave InChI |
YKMBIBBNEAULIY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCF)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




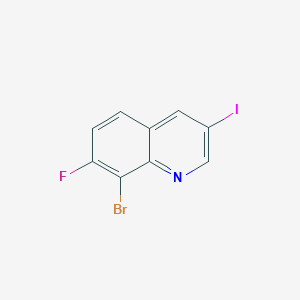
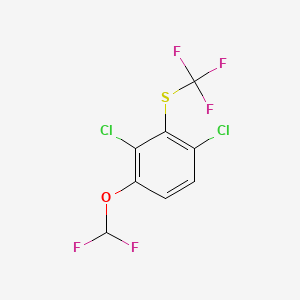

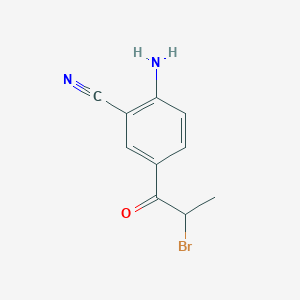
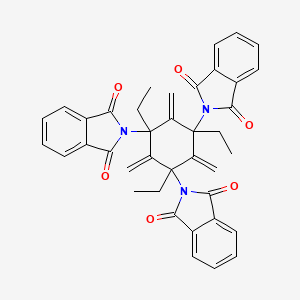
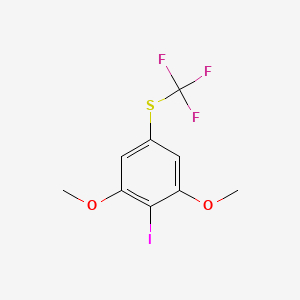
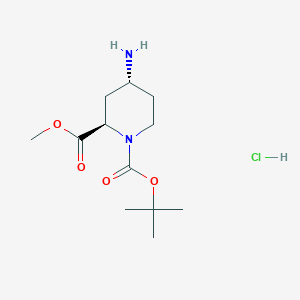

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
